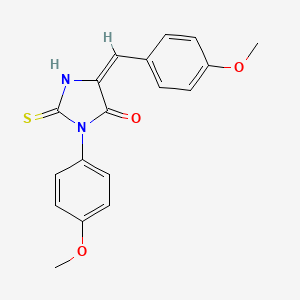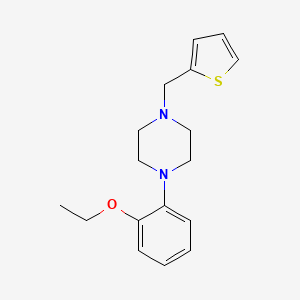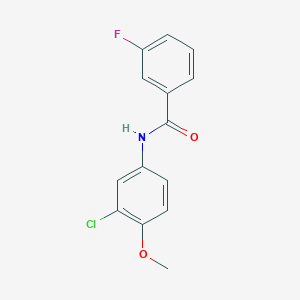
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide, also known as DMF, is a chemical compound with a molecular formula of C10H12N2O2S. It is a synthetic organic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has been extensively studied for its potential applications in various fields of science. In particular, it has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has also been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide is not fully understood, but it is believed to involve the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. By modulating these pathways, 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide may be able to protect cells from oxidative stress and inflammation, which are key factors in the development of various diseases.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as glutathione peroxidase and heme oxygenase-1, which can protect cells from oxidative stress. 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which can reduce inflammation and improve immune function. Additionally, 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has been shown to increase the expression of neurotrophic factors such as BDNF, which can promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to its use. 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide. One area of interest is the development of novel 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide derivatives with improved properties such as solubility and bioavailability. Another area of interest is the investigation of 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide's potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide and its potential interactions with other compounds.
Métodos De Síntesis
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide can be synthesized through a multistep process that involves the reaction of furfurylamine with thioacetamide, followed by the addition of methyl iodide and sodium hydride. The resulting product is then purified through recrystallization and column chromatography. The synthesis of 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-4-9(8(3)15-6)10(14)13-11-12-5-7(2)16-11/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHNSPOSIILSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)

![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)

![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)

![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)


![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
